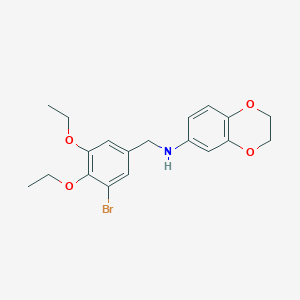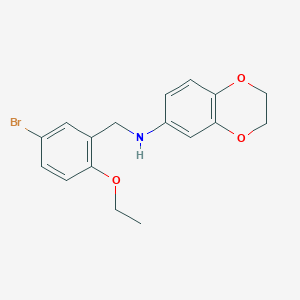![molecular formula C22H28N2O3 B283442 N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE](/img/structure/B283442.png)
N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE is a synthetic organic compound with the molecular formula C22H28N2O3 and a molecular weight of 368.46932 g/mol This compound is characterized by the presence of an allyloxy group, a methoxybenzyl group, and a phenyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Allyloxy Intermediate: The allyloxy group is introduced through an allylation reaction, where an allyl halide reacts with a phenol derivative in the presence of a base.
Methoxybenzylation: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with an amine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the reaction conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include alkoxides and amines
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as cell proliferation and inflammation.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide: A closely related compound with similar structural features.
N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)-2-methylpropanamide: Another related compound with variations in the substituents on the benzyl group.
Uniqueness
N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H28N2O3 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-[4-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C22H28N2O3/c1-5-12-27-20-11-6-17(14-21(20)26-4)15-23-18-7-9-19(10-8-18)24-22(25)13-16(2)3/h5-11,14,16,23H,1,12-13,15H2,2-4H3,(H,24,25) |
InChI-Schlüssel |
ODMDJACPXDOZDE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)
![N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B283365.png)



![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-4-ethoxy-5-methoxybenzyl)amine](/img/structure/B283375.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B283379.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B283380.png)
![5-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283381.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283382.png)
